UR-144 N-Pentansäure

Übersicht

Beschreibung

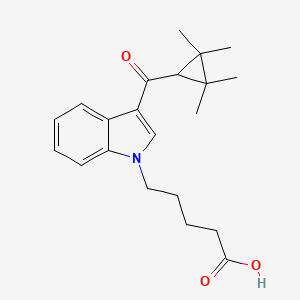

UR-144 N-pentanoic acid is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . It is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . This metabolite should be detectable in either serum or urine .

Molecular Structure Analysis

The molecular formula of UR-144 N-pentanoic acid is C21H27NO3 . Its average mass is 341.444 Da and its mono-isotopic mass is 341.199097 Da .

Chemical Reactions Analysis

UR-144 N-pentanoic acid is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . It should be detectable in either serum or urine .

Physical And Chemical Properties Analysis

The physical and chemical properties of UR-144 N-pentanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 512.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.5±3.0 kJ/mol and a flash point of 263.8±24.6 °C .

Wissenschaftliche Forschungsanwendungen

Identifizierung von Metaboliten in neuen psychoaktiven Substanzen

UR-144 N-Pentansäure wird in der Stoffwechselforschung für synthetische Cannabinoide verwendet. Forscher haben Organismen wie Cunninghamella elegans eingesetzt, um UR-144 zu metabolisieren, was zur Identifizierung mehrerer Metaboliten mittels NMR-Spektroskopie führte . Diese Anwendung ist entscheidend für das Verständnis der Biotransformation neuer psychoaktiver Substanzen und unterstützt die Entwicklung von Methoden zur Drogenprüfung.

Forensische Toxikologie

In der Forensik spielt this compound eine Rolle beim Nachweis von synthetischen Cannabinoiden in biologischen Proben. Assays wie der CEDIA™ UR-144/XLR-11 Drugs of Abuse Assay sind so konzipiert, dass sie UR-144 und seine Metaboliten nachweisen, was für die Strafjustiz und forensische Anwendungen unerlässlich ist .

Analytische Referenzstandards

This compound ist auch in der analytischen Chemie wichtig, wo sie als interner Standard für die Quantifizierung von Metaboliten mittels GC- oder LC-Massenspektrometrie dient. Diese Anwendung stellt die Genauigkeit und Zuverlässigkeit der analytischen Ergebnisse sicher, insbesondere in pharmakokinetischen Studien .

Pharmakologische Forschung

Die Verbindung wird in der pharmakologischen Forschung verwendet, um ihre Bindungsaffinität und Aktivität an Cannabinoid-Rezeptoren zu untersuchen. Das Verständnis der Interaktion von this compound mit CB1- und CB2-Rezeptoren kann Einblicke in die Entwicklung neuer Therapeutika liefern .

Drogenmissbrauch-Überwachung

Aufgrund seiner Potenz und bevorzugten Bindung an periphere CB2-Rezeptoren wird this compound in Fällen von Drogenmissbrauch überwacht. Seine Identifizierung in Urin- oder Blutproben kann auf den jüngsten Konsum von synthetischen Cannabinoiden hindeuten, was für die öffentliche Gesundheitsüberwachung von entscheidender Bedeutung ist .

Entwicklung von Therapeutika

Die Erforschung des therapeutischen Potenzials von this compound könnte zur Entwicklung neuer Medikamente führen. Seine selektive Rezeptorbindung deutet auf mögliche Anwendungen in der Schmerztherapie, Entzündungshemmung und anderen Erkrankungen hin, bei denen Cannabinoid-Rezeptoren beteiligt sind .

Wirkmechanismus

Target of Action

UR-144 N-pentanoic acid is a potent synthetic cannabinoid . It preferentially binds to the peripheral cannabinoid receptor CB2 (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .

Mode of Action

As a synthetic cannabinoid, UR-144 N-pentanoic acid acts as a full agonist at the CB2 receptor . This means it fully activates the receptor, leading to a maximal biological response. The interaction with its targets results in a variety of changes within the cell, depending on the specific cellular context .

Biochemical Pathways

Research suggests that it may induce autophagy and necrosis in cardiac cells, potentially through the elevation of cytoplasmic ca2+ levels and activation of dapk1 .

Result of Action

Studies suggest that it may induce cardiotoxicity, potentially through mechanisms involving cytoplasmic ca2+ and dapk1 . At high doses, it has been reported to cause an increase in reactive oxygen species (ROS) levels and a decrease in total antioxidant capacity .

Action Environment

Like other synthetic cannabinoids, its effects may be influenced by factors such as dosage, route of administration, individual metabolism, and the presence of other substances .

Zukünftige Richtungen

The study of synthetic cannabinoids like UR-144 and its metabolites is a rapidly evolving field due to their emergence as new psychoactive substances . Future research will likely focus on further elucidating the metabolism and pharmacology of these compounds, as well as developing methods for their detection in biological samples .

Eigenschaften

IUPAC Name |

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043095 | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451369-33-7 | |

| Record name | UR-144 N-pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1451369-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-PENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is UR-144 N-pentanoic acid a significant target for analysis in suspected driving impairment cases?

A1: UR-144 N-pentanoic acid is a metabolite of the synthetic cannabinoid UR-144. Analyzing for metabolites in urine provides a wider window of detection compared to the parent compound, which is rapidly metabolized in the body. A study analyzing urine samples from individuals suspected of driving under the influence in Washington, D.C. found UR-144 N-pentanoic acid to be the most prevalent synthetic cannabinoid metabolite detected []. This prevalence highlights its relevance in forensic investigations involving impaired driving.

Q2: What analytical techniques are commonly used to identify and quantify UR-144 N-pentanoic acid in biological samples?

A2: Liquid chromatography tandem mass spectrometry (LC-MS/MS) is a widely employed technique for identifying and quantifying UR-144 N-pentanoic acid in urine samples [, ]. This method offers high sensitivity and selectivity, crucial for accurately detecting and quantifying trace amounts of the metabolite in complex biological matrices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590378.png)

![(2R,4S)-2-[(R)-Carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-3-[2-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590379.png)

![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)